molecular formula C5H3BrN4 B112102 3-Amino-6-bromopyrazine-2-carbonitrile CAS No. 17231-51-5

3-Amino-6-bromopyrazine-2-carbonitrile

Cat. No. B112102
CAS RN: 17231-51-5
M. Wt: 199.01 g/mol
InChI Key: XXCFWGIRIFRPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-6-bromopyrazine-2-carbonitrile” is a chemical compound with the molecular formula C5H3BrN4 and a molecular weight of 199.01 . It is used in proteomics research applications .


Molecular Structure Analysis

The InChI code for “3-Amino-6-bromopyrazine-2-carbonitrile” is 1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Amino-6-bromopyrazine-2-carbonitrile” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Derivative Formation

Catalyst-Free Synthesis of Pyrazolo[1,5-a]pyrimidines 5-Amino-3-arylpyrazole-4-carbonitriles undergo a catalyst-free Biginelli-type synthesis to form 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles. This reaction is crucial for generating a variety of compounds in medicinal chemistry (Kolosov et al., 2016).

Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives The antibacterial properties of 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, prepared from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, have been evaluated, showing potential in medical and pharmacological applications (Rostamizadeh et al., 2013).

Corrosion Inhibition

Corrosion Inhibition Performance Pyranopyrazole derivatives such as 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been studied as corrosion inhibitors for mild steel. This research has implications for material science and engineering by potentially extending the life and durability of metal structures (Yadav et al., 2016).

Photopolymerization and 3D Printing

Bimolecular Photoinitiating System for 3D Printing 2-Amino-4,6-diphenylpyridine-3-carbonitrile derivatives have been explored as part of a bimolecular photoinitiating system, showing promising results for vat photopolymerization 3D printing techniques. This system has shown reactivity under both UV-A and visible light sources, contributing to advancements in 3D printing technology (Fiedor et al., 2020).

Computational Studies and Theoretical Chemistry

Non-Linear Optical Property Study The photophysical properties of 6-Amino-2-methylpyridine-3-carbonitrile have been analyzed using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), providing insights into its non-linear optical properties. Such studies are crucial for the development of materials with applications in photonics and optoelectronics (Sakthi et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-amino-6-bromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCFWGIRIFRPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453430
Record name 3-amino-6-bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyrazine-2-carbonitrile

CAS RN

17231-51-5
Record name 3-amino-6-bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17231-51-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Amino-6-bromopyrazine-2-carboxamide (1.5 g, 7 mmol) was dissolved in pyridine (15 mL). The solution was then cooled in an ice bath and POCl3 (2 mL) was drop wise added. The resulting mixture was stirred at room temperature for 2.5 h. The solvent was removed and the residue was quenched by the careful addition of ice cooled Na2CO3 (5 mmol). Ethyl acetate was added (45 mL) and the organic layer was separated, washed with brine (5 mL), HCl (0.1 M aqueous solution, 1 mL) and water (5 mmol), dried with K2CO3 and concentrated. The crude matherial was triturated with hexane, and the resulting tan solid was filtered to provide 0.8 g (58% yield) of the title compound: 1H NMR (400 MHz; DMSO-d6): 8.42 (s, 1H); 7.60 (br s, NH); MS (EI) for C5H3BrN4: 199 (MH+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
5 mmol
Type
reactant
Reaction Step Four
Name
brine
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
58%

Synthesis routes and methods II

Procedure details

A solution of copper(i) cyanide (1.20 g, 13.42 mmol) and sodium cyanide (0.658 g, 13.42 mmol) in DMF (10 mL) was heated to 125° C. 2-amino-3,5-dibromo pyrazine (2.61 g, 10.32 mmol) was added in portions. The reaction was stirred at 125° C., and after 5 h quenched in ice cold NaHCO3 solution. The black precipitate was filtrated off and the filtrate was extracted (3×) with EtOAc. The organic layer was washed with brine, dried and evaporated. Purification by chromatography (CH2Cl2) gave pure 3-amino-6-bromopyrazine-2-carbonitrile 14 (1.38 g, 67.2%). 1H-NMR (400 MHz, CDCl3) 5.29 (br s, 2H), 8.30 (s, 1H). (m/z)=199 and 201 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.658 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-amino-6-bromo-pyrazine-2-carboxamide (500 mg, 2.304 mmol) was dissolved in pyridine (5 mL) and treated with POCl3 (666 μL, 7.145 mmol) dropwise at 0° C. After the addition was complete the reaction was allowed to warm to ambient temperature and stirred for 1.5 hours. The solvent was removed in vacuo and the reaction carefully treated with NaHCO3 to basify. The mixture was diluted with EtOAc and the layers separated. The aqueous layer was further extracted with EtOAc (1×) and the combined organics washed with brine (1×), 0.1 M HCl (1×) and water (1×), dried (MgSO4), filtered and concentrated to furnish the product as a brown solid (197 mg, 43% Yield). 1H NMR (DMSO) d 7.62 (2H, br s), 8.45 (1H, s) ppm
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
666 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.